molecular formula C15H22O5 B10823462 Nanangenine A

Nanangenine A

Cat. No.: B10823462
M. Wt: 282.33 g/mol
InChI Key: NPYXJBVVNORPOT-XWKQNIGYSA-N
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Chemical Reactions Analysis

Types of Reactions

Nanangenine A undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups present in this compound can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in this compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can undergo substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminium hydride.

    Substitution: Common reagents for substitution reactions include acyl chlorides and alkyl halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or ethers.

Comparison with Similar Compounds

Nanangenine A is unique among drimane sesquiterpenoids due to its specific structural features and bioactivities. Similar compounds include other drimane sesquiterpenoids isolated from Aspergillus species, such as:

These compounds share similar biosynthetic pathways and structural features but may differ in their specific bioactivities and applications .

Properties

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

(5R,5aS,9R,9aR,9bR)-5,9,9b-trihydroxy-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydrobenzo[g][2]benzofuran-1-one

InChI

InChI=1S/C15H22O5/c1-13(2)5-4-10(17)14(3)11(13)9(16)6-8-7-20-12(18)15(8,14)19/h6,9-11,16-17,19H,4-5,7H2,1-3H3/t9-,10-,11+,14+,15+/m1/s1

InChI Key

NPYXJBVVNORPOT-XWKQNIGYSA-N

Isomeric SMILES

C[C@]12[C@@H](CCC([C@@H]1[C@@H](C=C3[C@@]2(C(=O)OC3)O)O)(C)C)O

Canonical SMILES

CC1(CCC(C2(C1C(C=C3C2(C(=O)OC3)O)O)C)O)C

Origin of Product

United States

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